molecular formula C12H22N2O4 B1675130 Lorbamate CAS No. 24353-88-6

Lorbamate

Cat. No.: B1675130
CAS No.: 24353-88-6
M. Wt: 258.31 g/mol
InChI Key: PTEUWWFEEPASRM-UHFFFAOYSA-N
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Description

Lorbamate is an organic compound with the molecular formula C12H22N2O4. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its characteristic amino acid ester chemical structure. It is commonly used in medicine, particularly as a cholinesterase inhibitor, and has applications in treating neurological diseases such as Alzheimer’s disease and multiple sclerosis .

Scientific Research Applications

Lorbamate has a wide range of scientific research applications:

    Chemistry: this compound is used in the synthesis of various chemical compounds and as a reagent in organic chemistry.

    Biology: It is studied for its effects on biological systems, particularly its role as a cholinesterase inhibitor.

    Medicine: this compound is investigated for its potential therapeutic applications in treating neurological diseases.

    Industry: It has applications in the development of pharmaceuticals and other chemical products.

Future Directions

The future directions for Lorbamate are not clear from the available resources. As it was never marketed, it’s uncertain whether there will be further development or research involving this compound .

Mechanism of Action

Target of Action

Lorbamate is a carbamate that has been studied for use as a skeletal muscle relaxer and tranquilizer . It primarily targets the GABA-A receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system. By modulating these receptors, this compound can influence neuronal excitability and produce muscle relaxation.

Mode of Action

This compound acts as an agonist at the GABA-A receptors . This means it binds to these receptors and enhances their activity. The activation of GABA-A receptors typically leads to an influx of chloride ions into the neuron, which makes the neuron less excitable and thus results in a calming effect on the nervous system.

Result of Action

The activation of GABA-A receptors by this compound leads to a decrease in neuronal excitability. This can result in muscle relaxation and a reduction in muscle spasms . It may also produce sedative effects, given the role of GABA-A receptors in regulating sleep and mood.

Preparation Methods

Lorbamate is typically synthesized by reacting the corresponding esterification reagent with the corresponding choline molecule under suitable reaction conditions. The specific steps include mixing the compounds, heating the reaction system, controlling the reaction time and temperature, and finally obtaining a product with higher purity through separation and purification . Industrial production methods may involve large-scale reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Lorbamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Comparison with Similar Compounds

Lorbamate belongs to the carbamate family and is similar to other compounds such as Nisobamate and Tybamate. this compound is unique in its specific molecular structure and its particular applications as a cholinesterase inhibitor and GABA-A receptor agonist. The comparison highlights its distinctiveness in terms of its chemical properties and therapeutic potential .

Similar compounds include:

  • Nisobamate
  • Tybamate

This compound’s unique structure and mechanism of action make it a valuable compound in both scientific research and medical applications.

Properties

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-3-6-12(2,7-17-10(13)15)8-18-11(16)14-9-4-5-9/h9H,3-8H2,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEUWWFEEPASRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046246
Record name Lorbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24353-88-6
Record name 2-[[(Aminocarbonyl)oxy]methyl]-2-methylpentyl N-cyclopropylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24353-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorbamate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORBAMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136659
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Record name Lorbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-2-PROPYL-1,3-PROPANEDIOL CARBAMATE CYCLOPROPYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name LORBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J719A09W1G
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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